molecular formula C13H14ClN3O B8573763 2-(Benzyloxymethyl)-3-chloro-6-hydrazinylpyridine

2-(Benzyloxymethyl)-3-chloro-6-hydrazinylpyridine

Cat. No. B8573763
M. Wt: 263.72 g/mol
InChI Key: QIOWYVMYKJWPQY-UHFFFAOYSA-N
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Patent
US08754103B2

Procedure details

A sealable flask is charged with 2-(benzyloxymethyl)-3,6-dichloropyridine as prepated in Step 2 (950 mg, 3.5 mmol), hydrazine hydrate (1 mL) is added, and the reaction is heated to 120° C. overnight. After cooling the solids are collected by filtration to provide 2-(benzyloxymethyl)-3-chloro-6-hydrazinylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[C:12](Cl)[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.[NH2:19][NH2:20]>>[CH2:1]([O:8][CH2:9][C:10]1[C:15]([Cl:16])=[CH:14][CH:13]=[C:12]([NH:19][NH2:20])[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1=NC(=CC=C1Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solids
FILTRATION
Type
FILTRATION
Details
are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC1=NC(=CC=C1Cl)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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